molecular formula C16H11BrN4S B294385 3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294385
M. Wt: 371.3 g/mol
InChI Key: ULMWKDJOKLBWPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which has been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of important cellular processes, such as DNA replication and protein synthesis. The compound may also induce apoptosis, or programmed cell death, in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. For example, it can modulate the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in DNA replication and protein degradation, respectively. It can also induce oxidative stress, which can lead to cell damage and death.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity against cancer cells and drug-resistant bacteria and fungi. This makes it a promising candidate for the development of new anticancer and antimicrobial drugs. However, there are also some limitations to its use, such as its low solubility in aqueous solutions and potential toxicity to normal cells.

Future Directions

There are several future directions for the research on 3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the optimization of its synthesis method to improve the yield and purity of the product. Another direction is the further investigation of its mechanism of action and the identification of its molecular targets. This can help in the development of more effective and selective drugs based on this compound. Additionally, the evaluation of its pharmacokinetic and pharmacodynamic properties in animal models can provide valuable information for its potential clinical use. Finally, the exploration of its applications in other fields, such as materials science and catalysis, can broaden its scope of use beyond the biomedical field.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, biological activity, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and materials with improved properties and applications.

Synthesis Methods

The synthesis of 3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-benzophenone with 2-methylthio-1,3,4-thiadiazole in the presence of a base and a solvent. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the product can be improved by optimizing the reaction conditions, such as the temperature, time, and concentration of reagents.

Scientific Research Applications

3-(2-Bromophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields of scientific research. One of the major areas of interest is its biological activity, particularly its anticancer and antimicrobial properties. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer. It also shows promising activity against drug-resistant strains of bacteria and fungi.

Properties

Molecular Formula

C16H11BrN4S

Molecular Weight

371.3 g/mol

IUPAC Name

3-(2-bromophenyl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11BrN4S/c1-10-6-2-3-7-11(10)15-20-21-14(18-19-16(21)22-15)12-8-4-5-9-13(12)17/h2-9H,1H3

InChI Key

ULMWKDJOKLBWPG-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=CC=C4Br

Origin of Product

United States

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